(2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride
Overview
Description
(2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to a butylamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride typically involves the reaction of cinnamaldehyde with butylamine. The reaction proceeds through a condensation mechanism, where the aldehyde group of cinnamaldehyde reacts with the amine group of butylamine to form an imine intermediate. This intermediate is then reduced to form the final amine product. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor agonists/antagonists.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their potential use in treating neurological disorders, due to their ability to interact with neurotransmitter receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- (2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride
- (2E)-N-Methyl-3-phenyl-2-propen-1-amine hydrochloride
- (2E)-N-Propyl-3-phenyl-2-propen-1-amine hydrochloride
Uniqueness: (2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride is unique due to its specific butylamine group, which imparts distinct physicochemical properties compared to its ethyl, methyl, and propyl analogs
Properties
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-10,14H,2-3,11-12H2,1H3;1H/b10-7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHIUKVYXINEMD-HCUGZAAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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